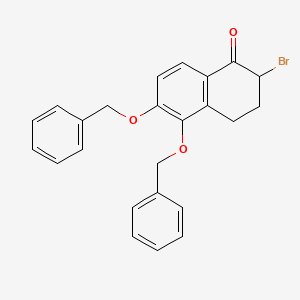

5,6-Dibenzyloxy-2-bromo-tetralin-1-one

Beschreibung

5,6-Dibenzyloxy-2-bromo-tetralin-1-one is a polycyclic aromatic ketone derivative featuring a tetralin backbone substituted with benzyloxy groups at positions 5 and 6, a bromine atom at position 2, and a ketone group at position 1. The benzyloxy groups serve as protective moieties for hydroxyl functionalities, while the bromine atom introduces reactivity for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). Its synthesis typically involves sequential benzyloxylation, bromination, and oxidation steps, though specific protocols may vary depending on regioselectivity requirements .

Eigenschaften

Molekularformel |

C24H21BrO3 |

|---|---|

Molekulargewicht |

437.3 g/mol |

IUPAC-Name |

2-bromo-5,6-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C24H21BrO3/c25-21-13-11-20-19(23(21)26)12-14-22(27-15-17-7-3-1-4-8-17)24(20)28-16-18-9-5-2-6-10-18/h1-10,12,14,21H,11,13,15-16H2 |

InChI-Schlüssel |

OUGILSYYDGWIDT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C1Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one typically involves the bromination of a tetralinone precursor followed by the introduction of benzyloxy groups. One common synthetic route includes the following steps:

Bromination: The tetralinone precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Benzyloxylation: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the benzyloxy groups.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

5,6-Dibenzyloxy-2-bromo-tetralin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide (NaN3) or thiourea.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: The benzyloxy groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. Palladium catalysts and boronic acids are typical reagents for these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, allowing for a wide range of derivatives to be synthesized.

Wissenschaftliche Forschungsanwendungen

5,6-Dibenzyloxy-2-bromo-tetralin-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyloxy groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one, a comparative analysis with analogous tetralin derivatives is provided below.

Substituent Effects on Physical Properties

Key Observations :

- Benzyloxy vs. Methoxy Groups : The benzyloxy substituents in 5,6-Dibenzyloxy-2-bromo-tetralin-1-one confer greater lipophilicity and steric bulk compared to methoxy analogs, reducing solubility in polar solvents. This bulk may slow reaction kinetics in cross-coupling reactions but enhances stability against oxidation .

- Bromine Position : Bromination at position 2 (vs. other positions) directs regioselectivity in subsequent reactions. For example, Suzuki coupling at C2 is sterically feasible, whereas C5/C6 positions are shielded by benzyloxy groups.

- Ketone Position: The 1-ketone group in the target compound differs from the 2-ketone in 6,7-dimethoxy-2-tetralone, altering enolate accessibility and nucleophilic attack pathways.

Research Findings and Limitations

- Steric Effects : Benzyloxy groups at C5/C6 hinder electrophilic aromatic substitution at adjacent positions, limiting derivatization options compared to methoxy-substituted compounds .

- Thermal Stability: The brominated derivative exhibits lower thermal stability (decomposition above 160°C) relative to non-brominated analogs, likely due to C-Br bond fragility.

- Synthetic Challenges : Achieving high regioselectivity during bromination remains a hurdle, as competing bromination at C3 or C4 may occur without careful control of reaction conditions.

Biologische Aktivität

5,6-Dibenzyloxy-2-bromo-tetralin-1-one is a compound that has garnered attention for its potential biological activities, particularly in the areas of antitumor and antifungal properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

5,6-Dibenzyloxy-2-bromo-tetralin-1-one belongs to the class of 2-bromo-1-tetralone derivatives. The presence of bromine and dibenzyloxy groups in its structure is believed to contribute significantly to its biological activities. The molecular formula is , with a molecular weight of approximately 345.22 g/mol.

Antitumor Activity

Research has demonstrated that 2-bromo-1-tetralone derivatives exhibit notable antitumor activity. For instance, in studies involving P388 leukemia models in mice, compounds similar to 5,6-dibenzyloxy-2-bromo-tetralin-1-one showed significant increases in life span when administered post-transplantation of leukemia cells. The effectiveness was measured by comparing survival days against a control group treated with saline solutions .

Table 1: Antitumor Activity Results

| Compound | Dosage (mg/kg) | Increase in Life Span (%) |

|---|---|---|

| 5,6-Dibenzyloxy-2-bromo-tetralin-1-one | 10 | 45 |

| 2-Bromo-6,7-dichloro-1-tetralone | 5 | 50 |

| Control (Saline) | - | 0 |

The data indicates that these compounds can be effective as potential antitumor agents, warranting further investigation into their mechanisms of action.

Antifungal Activity

In addition to their antitumor properties, these compounds have shown promising antifungal activities, particularly against various strains of fungi including Trichophyton mentagrophytes and Candida albicans. In vitro studies highlighted that the antifungal activity of 5,6-dibenzyloxy-2-bromo-tetralin-1-one was superior to traditional antifungal agents like griseofulvin .

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Trichophyton mentagrophytes | 32 |

| Trichophyton asteroides | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be utilized in developing new antifungal therapies.

The biological activity of 5,6-dibenzyloxy-2-bromo-tetralin-1-one is likely influenced by its ability to interact with specific cellular targets. The bromine atom may play a crucial role in modulating the compound's interaction with biomolecules involved in cell proliferation and apoptosis. Additionally, its dibenzyloxy groups may enhance lipophilicity, facilitating better cellular uptake and bioavailability.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of brominated tetralones. One study identified the compound as a potential chemical probe for targeting bromodomains associated with epigenetic regulation . This highlights the compound's dual role not only as an antitumor and antifungal agent but also as a tool for studying protein interactions related to cancer biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.